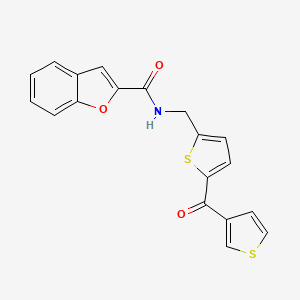

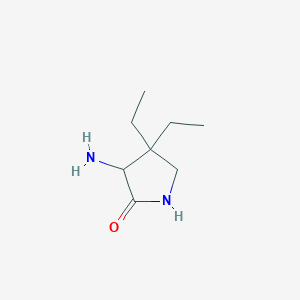

![molecular formula C13H16N6O2 B2844685 3,7,9-Trimethyl-1-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 898440-24-9](/img/structure/B2844685.png)

3,7,9-Trimethyl-1-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,7,9-Trimethyl-1-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione, also known as caffeine, is a naturally occurring stimulant that is found in many plants, including coffee, tea, and cocoa. It is widely used by humans for its stimulating effects on the central nervous system, including increased alertness, improved cognitive function, and reduced fatigue.

Applications De Recherche Scientifique

Synthesis and Antiviral Activity

The synthesis of related triazine nucleosides and nucleotides demonstrates the chemical versatility of triazine derivatives. For instance, the synthesis of 2-aminoimidazo[1,2-a]-s-triazin-4-one and its analogues reveals their moderate antiviral activity against rhinoviruses at non-toxic dosage levels, highlighting their potential in antiviral research (Kim et al., 1978).

Antitumor and Vascular Relaxing Effects

The development of purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines showcases the exploration of triazine derivatives for their biological activities, including antitumor properties and vascular relaxing effects. Such studies provide insight into the therapeutic potential of these compounds (Ueda et al., 1987).

Anticancer, Anti-HIV-1, and Antimicrobial Activity

The synthesis and evaluation of tricyclic triazino and triazolo[4,3-e]purine derivatives for their anticancer, anti-HIV-1, and antimicrobial activities demonstrate the broad spectrum of potential therapeutic applications of triazine derivatives. Some compounds exhibited significant activity against melanoma, lung cancer, and breast cancer cell lines, along with moderate anti-HIV-1 activity (Ashour et al., 2012).

Novel Synthesis Approaches

Innovative synthesis methods for triazine derivatives, such as the use of ionic liquids and microwave irradiation, offer greener and more efficient protocols for producing compounds with potential medicinal applications. This approach highlights the importance of sustainable chemistry in the development of new pharmaceuticals (Mallakpour & Rafiee, 2007).

Isosteric Replacements and Drug Discovery

The use of triazine-based analogues as isosteric replacements for purine in drug discovery underscores the strategic importance of these compounds in medicinal chemistry. By modifying natural purines with triazine rings, researchers can develop new compounds with enhanced therapeutic potential, targeting various kinases, phosphodiesterases, and receptors (Lim & Dolzhenko, 2014).

Propriétés

IUPAC Name |

3,7,9-trimethyl-1-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N6O2/c1-5-6-19-12-14-10-9(18(12)7-8(2)15-19)11(20)17(4)13(21)16(10)3/h5H,1,6-7H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRXGUTILWMLFPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

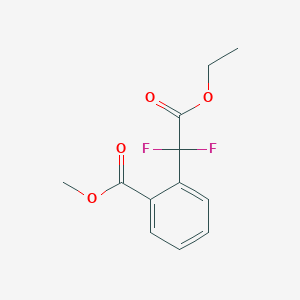

![2-[3-(2,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2844603.png)

![1-(4-Fluorophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2844606.png)

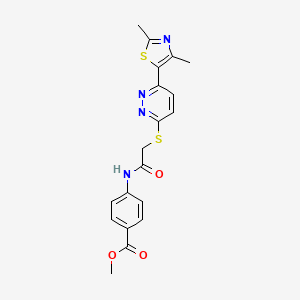

![Methyl 2-[6-sulfamoyl-2-(2-thiophen-2-ylquinoline-4-carbonyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2844612.png)

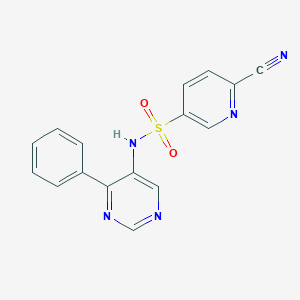

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2844613.png)

![N-[3-[2-(furan-2-carbonyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2844616.png)

![1-(1-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2844618.png)